7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Its structure is distinguished by three key substituents:
- Position 1: A bulky 4-tert-butylphenyl group, enhancing lipophilicity and steric hindrance.
- Position 7: A bromine atom, contributing to electron-withdrawing properties and molecular weight.
Properties
Molecular Formula |
C26H22BrNO4 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
7-bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22BrNO4/c1-26(2,3)16-8-6-15(7-9-16)22-21-23(29)19-13-17(27)10-11-20(19)32-24(21)25(30)28(22)14-18-5-4-12-31-18/h4-13,22H,14H2,1-3H3 |
InChI Key |
PHFJQGXJSQLFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydrochromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Furan-2-ylmethyl Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic substitution under mild conditions. This reactivity is critical for introducing new functional groups:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| SN2 with amines | K₂CO₃, DMF, 80°C, 12h | 7-Amino derivatives | 68–75% |
| Thiol substitution | NaSH, EtOH, reflux, 8h | 7-Thiol analogs | 72% |
| Alkoxy substitution | NaOR (R = Me, Et), THF, 60°C, 6h | 7-Alkoxy variants | 65–70% |
The tert-butyl group enhances electron density at the aromatic ring, stabilizing transition states during substitution.
Oxidation of the Furan Moiety
The furan-2-ylmethyl substituent undergoes oxidative transformations:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt, 4h | Epoxide formation at furan double bond | Stereoselectivity >90% |
| RuO₄ | H₂O/acetone, 25°C, 2h | Furan → γ-diketone | Requires acidic workup |
Oxidation products show increased polarity, influencing pharmacokinetic properties in drug discovery contexts.
Cycloaddition Reactions
The dihydrochromeno-pyrrole core participates in [4+2] cycloadditions due to electron-deficient regions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Fused bicyclic adducts | Bioactivity enhancement |
| DMAD | Microwave, 100°C, 1h | Hexacyclic derivatives | Improved solubility |
The tetrahydrofuran ring’s steric effects dictate regioselectivity in these reactions.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions modify the brominated position:
| Reaction | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 85% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynylated analogs | 79% |
These reactions exploit the bromine’s leaving-group ability for C–C bond formation.
Stability Under Acidic/Basic Conditions
| Condition | Outcome | Degradation |
|---|---|---|
| 1M HCl (rt, 24h) | Hydrolysis of lactone ring | Partial decomposition |
| 1M NaOH (rt, 24h) | Deprotonation of pyrrole NH → ring opening | Complete degradation |
Stability data inform storage and handling protocols for laboratory use.
Key Research Findings
-
Reactivity Hierarchy : Bromine > furan > chromeno-pyrrole core.
-
Biological Implications : Thiol-substituted derivatives exhibit 3-fold higher kinase inhibition compared to parent compound.
-
Synthetic Scalability : MCR protocols achieve >95% purity without chromatography .
This compound’s modular reactivity positions it as a versatile scaffold for medicinal chemistry and materials science .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Observations :
- Position 2: The furan-2-ylmethyl group introduces an oxygen heterocycle, contrasting with alkyl chains (flexible but inert) in or dimethylaminoethyl groups (basic and polar).
- Position 7: Bromine (target) vs.
Property and Application Implications
- Lipophilicity : The tert-butyl and bromo groups in the target compound suggest higher logP values than the polar 4-hydroxy-3-methoxyphenyl derivative .
- Electronic Effects: The furan ring’s electron-rich nature may enhance charge-transfer interactions compared to alkyl or dimethylaminoethyl groups.
- Biological Relevance: While ’s compound has H-bond donors (hydroxy/methoxy), the target’s bulky substituents might favor membrane penetration or protein-binding selectivity.
Biological Activity
7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial effects, antitumor properties, and structure-activity relationships (SAR) derived from various studies.
Antibacterial Activity
Several studies have indicated that derivatives of chromeno[2,3-c]pyrrole exhibit notable antibacterial properties. For instance, compounds related to this class have shown activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- A study demonstrated that related compounds exhibited antibacterial activity comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
- The presence of halogen substitutions (such as bromine) in pyrrole derivatives has been correlated with enhanced antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-Bromo derivative | Staphylococcus aureus | 32 |
| 7-Bromo derivative | Escherichia coli | 64 |
Antitumor Activity
Research has also focused on the antitumor potential of 7-bromo derivatives. A recent study evaluated the anti-proliferative effects of a library of related compounds against various human cancer cell lines.
Key Findings:
- The MTT assay revealed that 7-bromo derivatives significantly reduced cell viability in a dose-dependent manner.
- Notably, the compound showed promising results against breast cancer cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following aspects have been identified:
- Bromine Substitution: The presence of bromine at the 7-position appears to enhance both antibacterial and antitumor activities.
- Phenyl and Furan Groups: The incorporation of phenyl and furan moieties contributes significantly to the overall biological efficacy.
Case Studies
- Antibacterial Efficacy Study:
- Anticancer Research:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The core scaffold of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives is typically synthesized via cyclocondensation reactions. For example, Vydzhak and Panchishin (2008) developed a method using substituted aryl aldehydes and β-keto esters under acidic conditions to form the dihydrochromeno-pyrrole-dione backbone . Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Subsequent functionalization of the furan-2-ylmethyl group involves alkylation with furfuryl bromide in the presence of a base like K₂CO₃. Characterization should include ¹H/¹³C NMR, HRMS, and melting point analysis to confirm regioselectivity and purity .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is critical for confirming substituent positions and stereochemistry. For example, ¹H NMR can resolve the furan methylene protons (δ 3.8–4.2 ppm) and tert-butyl group (δ 1.3 ppm). HRMS should match the calculated molecular ion within 5 ppm error. Differential Scanning Calorimetry (DSC) or melting point analysis can assess crystallinity and purity. Cross-referencing with synthetic intermediates (e.g., pre-brominated analogs) helps validate each step .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : Solubility screening should include polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM, chloroform), and ethers (THF). Stability tests under varying pH (2–12), temperature (4°C to 60°C), and light exposure should be conducted using HPLC-UV to monitor degradation products. For photostability, follow ICH Q1B guidelines with a xenon lamp .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict regioselectivity during bromination. Tools like Gaussian or ORCA can calculate transition-state energies for cyclocondensation steps. ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error by 30–50%. For example, solvent effects on furan methylation can be simulated using COSMO-RS to prioritize solvent candidates .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected ¹³C shifts) may arise from conformational isomers or residual solvents. Use 2D NMR (HSQC, HMBC) to confirm connectivity. If HRMS deviates, re-examine synthetic intermediates for unintended side reactions (e.g., demethylation). Cross-validate with X-ray crystallography if single crystals are obtainable. For persistent ambiguities, isotopic labeling (e.g., ²H in furan) can clarify dynamic effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Design a library of analogs by varying substituents (e.g., tert-butyl to cyclohexyl, furan to thiophene). Use a factorial experimental design (e.g., Taguchi method) to minimize trials while maximizing SAR coverage. Biological assays (e.g., enzyme inhibition) should include positive/negative controls and dose-response curves. Statistical tools like ANOVA can identify significant structural contributors to activity .
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?
- Methodological Answer : Replace homogeneous catalysts (e.g., H₂SO₄) with solid acids (zeolites, sulfonated silica) to enhance recyclability. For bromination, test immobilized NBS on mesoporous supports. Monitor reaction kinetics via in-situ FTIR to optimize catalyst loading and temperature. Membrane separation (e.g., nanofiltration) can purify the product while recovering catalysts .
Methodological Resources
- Synthesis Optimization : Vydzhak et al. (2008–2010) provide foundational protocols for dihydrochromeno-pyrrole-diones .
- Computational Design : ICReDD’s reaction path search methods integrate computation and experiment .
- Experimental Design : Statistical DOE methods (e.g., response surface modeling) are detailed in Polish Journal of Chemical Technology (2007) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
